7-Oxabicyclo[4.1.0]heptane, 3-buten-2-one deriv. (ZCI)
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Overview
Description
7-Oxabicyclo[4.1.0]heptane, 3-buten-2-one deriv. (ZCI) is a chemical compound with the molecular formula C13H20O2 and a molecular weight of 208.2967 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxabicyclo[4.1.0]heptane, 3-buten-2-one deriv. typically involves the oxidation of cyclohexene using dendritic complexes . The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or peracids under controlled temperature and pressure to achieve the desired epoxide formation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Oxabicyclo[4.1.0]heptane, 3-buten-2-one deriv. undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex epoxides or other oxygenated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under mild to moderate temperatures.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4) in solvents like ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of more complex epoxides or oxygenated derivatives.
Reduction: Formation of diols.
Substitution: Formation of substituted epoxides or other derivatives.
Scientific Research Applications
7-Oxabicyclo[4.1.0]heptane, 3-buten-2-one deriv. has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-Oxabicyclo[4.1.0]heptane, 3-buten-2-one deriv. involves its interaction with molecular targets such as enzymes and receptors. The epoxide ring can undergo nucleophilic attack, leading to the formation of covalent bonds with biological molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
β-Ionone-5,6-epoxide: A closely related compound with similar structural features and chemical properties.
Epoxy-β-ionone: Another epoxide derivative of β-ionone with comparable reactivity.
5,6-Epoxy-β-ionone: A specific isomer of the compound with distinct stereochemistry.
Uniqueness
7-Oxabicyclo[4.1.0]heptane, 3-buten-2-one deriv. is unique due to its specific bicyclic structure and the presence of the epoxide ring, which imparts distinct reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C14H22O2 |
---|---|
Molecular Weight |
222.32 g/mol |
IUPAC Name |
(E)-3-methyl-4-[(1R,2R,6S)-1,3,3-trimethyl-7-oxabicyclo[4.1.0]heptan-2-yl]but-3-en-2-one |
InChI |
InChI=1S/C14H22O2/c1-9(10(2)15)8-11-13(3,4)7-6-12-14(11,5)16-12/h8,11-12H,6-7H2,1-5H3/b9-8+/t11-,12+,14-/m1/s1 |
InChI Key |
SBRYOYBBQHELIA-SRQZBIJSSA-N |
Isomeric SMILES |
C/C(=C\[C@H]1[C@@]2([C@@H](O2)CCC1(C)C)C)/C(=O)C |
Canonical SMILES |
CC(=CC1C(CCC2C1(O2)C)(C)C)C(=O)C |
Origin of Product |
United States |
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